Mulberrofuran H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

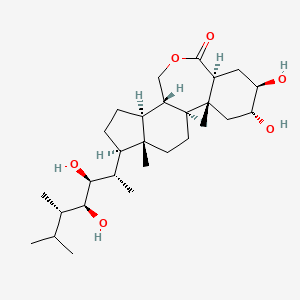

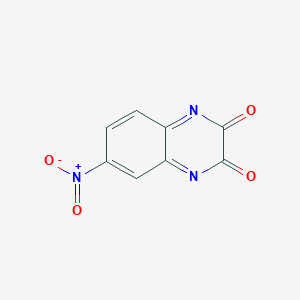

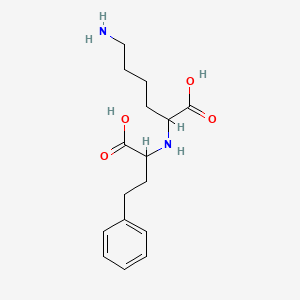

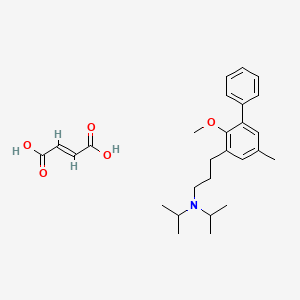

Mulberrofuran H is a 2-arylbenzofuran derivative from the cultivated mulberry tree (Morus lhou (ser.) Koidz.) . It demonstrates potent inhibition against substrates L-tyrosine (IC50=4.45 µM) and L-DOPA (IC50=19.70 µM). This compound also shows potent anti-inflammatory and antioxidative activities .

Synthesis Analysis

The methyl ether derivatives of the mulberry Diels–Alder adducts chalcomoracin and mulberrofuran C have been synthesized by a thermal [4 + 2]-cycloaddition reaction between a chalcone and dehydroprenyl diene . A H-bonded ortho OH substituent on the chalcone was found to be essential for Diels–Alder reactivity .

Molecular Structure Analysis

This compound is a 2-arylbenzofuran derivative . Its molecular weight is 442.46 and its formula is C27H22O6 . It has a cupped right-handed configuration that folded into three subdomains such as the finger, palm, and thumb that play a major role in nucleoside triphosphate (NTP) entry, polymerization, template binding, and related processes .

Chemical Reactions Analysis

The polarizability, chemical reactivity, and chemical hardness of Mulberrofuran W are all determined by the energy gap (difference between HOMO and LUMO). The potent Mulberrofuran W showed the HOMO energies of − 0.23184 eV, and it showed the LUMO energies of − 0.02024 eV with the Egap energies (HOMO–LUMO energy gap) of 0.21160 eV .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 442.46 and its formula is C27H22O6 . It is a powder and should be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Anti-Viral Activity

Mulberrofuran H has been studied for its potential anti-viral effects. For instance, research involving Mulberrofuran G, a related compound, demonstrated moderate activity in inhibiting hepatitis B virus (HBV) DNA replication. This suggests a possible role for this compound in the study of anti-viral treatments, particularly for HBV (Geng et al., 2012).

Neuroprotective Effects

Investigations into Mulberrofuran G, closely related to this compound, have shown that it offers neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. This research highlights the potential for this compound to be explored in the context of protecting against neurological damage, especially related to ischemic injuries (Hong et al., 2017).

Anti-Cancer Properties

There is evidence suggesting that compounds like Mulberrofuran G can inhibit the proliferation and migration of lung cancer cells. This implies a potential avenue for research into this compound as an anti-cancer agent, particularly in the context of lung cancer (Guo et al., 2021).

Potential for Alzheimer's Disease Treatment

Research on Mulberry Diels-Alder-type adducts (MDAAs), which include compounds like this compound, has indicated their effectiveness as multi-targeted agents for Alzheimer's disease (AD). This includes inhibiting tau aggregation and ChEs, highlighting a significant potential for this compound in AD research (Xia et al., 2019).

Anti-Aging Potential

In the context of anti-aging, a study involving the binding affinity of this compound to matrix metalloproteinase proteins, which are involved in skin aging, demonstrated its potential as an anti-aging agent. This suggests a possible application of this compound in cosmetic or dermatological research focused on aging (Nguyen et al., 2021).

Mechanism of Action

Target of Action

Mulberrofuran H, a 2-arylbenzofuran derivative from the cultivated mulberry tree (Morus lhou (ser.) Koidz.), has been identified to target two major enzymes of the Hepatitis A virus (HAV) namely 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) . These enzymes play crucial roles in the life cycle of the virus. The 3C pro enzyme is involved in proteolytic activity that promotes viral maturation and infectivity, while RdRP facilitates viral replication and transcription .

Mode of Action

This compound demonstrates potent inhibition against substrates L-tyrosine (IC50 =4.45 µM) and L-DOPA (IC50 =19.70 µM) . It binds to both the targets 3C pro and RdRP, showing better binding affinity compared to the control compounds atropine and pyridinyl ester, which are previously identified inhibitors of HAV 3C pro and RdRP . The this compound bound 3C pro and RdRP complexes were found to be stable and interacting with the active site of the enzymes throughout the course of complex molecular dynamics simulations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycle of the Hepatitis A virus. By inhibiting the 3C pro and RdRP enzymes, this compound disrupts the proteolytic activity that promotes viral maturation and infectivity, and the replication and transcription of the virus .

Result of Action

The result of this compound’s action is the inhibition of the Hepatitis A virus’s life cycle, specifically the processes of viral maturation, infectivity, replication, and transcription . This inhibition is achieved through the compound’s interaction with the 3C pro and RdRP enzymes .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Mulberrofuran H interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It demonstrates potent inhibition against substrates L-tyrosine (IC50=4.45 µM) and L-DOPA (IC50=19.70 µM) . This suggests that this compound may interact with the enzymes involved in the metabolism of these substrates, potentially influencing their activity.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to show inhibitory activity against oxygen glucose deprivation (OGD)-induced cell death of SH-SY5Y cells . Additionally, it has been suggested to have neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been identified as a potent inhibitor of hepatitis A virus 3Cpro and RdRP enzymes through structure-based virtual screening, dynamics simulation, and DFT studies . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to affect arachidonate metabolism in rat platelets

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mulberrofuran H involves the conversion of a natural product, mulberrofuran G, into mulberrofuran H through a series of chemical reactions.", "Starting Materials": [ "Mulberrofuran G", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Mulberrofuran G is treated with sodium hydride in the presence of methyl iodide to form 2-methoxy-3-(3-methylbut-2-en-1-yl)-2,3-dihydrobenzofuran.", "Step 2: The resulting compound is then treated with hydrochloric acid to form 2-methoxy-3-(3-methylbut-2-en-1-yl)benzofuran.", "Step 3: The compound is then treated with sodium hydroxide to form 2-methoxy-3-(3-methylbut-2-en-1-yl)phenol.", "Step 4: The compound is then acetylated using acetic anhydride and pyridine to form 2-methoxy-3-(3-methylbut-2-en-1-yl)acetophenone.", "Step 5: The resulting compound is then reduced using sodium borohydride in methanol to form 2-methoxy-3-(3-methylbut-2-en-1-yl)phenol.", "Step 6: The final step involves the treatment of the compound with chloroform and water to form Mulberrofuran H." ] } | |

CAS RN |

89199-99-5 |

Molecular Formula |

C27H22O6 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-[(9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol |

InChI |

InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16?,27-/m0/s1 |

InChI Key |

ZVTKGVROAGDVCH-GPZGZDFJSA-N |

Isomeric SMILES |

C[C@]12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

SMILES |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

Canonical SMILES |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Mulberrofuran H for its potential anti-aging effects?

A1: this compound has been shown in silico to inhibit matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9. [] MMPs are enzymes involved in the breakdown of collagen and other structural proteins in the skin, contributing to the formation of wrinkles and loss of elasticity associated with aging. By inhibiting MMPs, this compound could potentially slow down the process of skin aging. [] This inhibitory effect is thought to be mediated through hydrophobic interactions and hydrogen bonding with key amino acid residues within the active site of MMPs, as demonstrated through molecular docking and molecular dynamics simulations. []

Q2: How does the structure of this compound contribute to its interaction with MMPs?

A2: Molecular docking studies revealed that this compound interacts with the active site of MMP-9 through a crucial hydrophobic interaction with His401. [] Further stabilizing the interaction, hydrogen bonds form with Pro421, exhibiting a high occupancy of 77.67%. [] These findings highlight the importance of these specific interactions for the inhibitory potential of this compound against MMP-9.

Q3: What is the structural characterization of this compound?

A3: this compound is a 2-arylbenzofuran derivative. [] Its structure was elucidated using spectral data, including NMR and mass spectrometry. [] Structurally, it's considered a unique variation of a Diels-Alder adduct, formed from a chalcone derivative and a dehydroprenyl-2-arylbenzofuran derivative. []

Q4: Has this compound been tested in any in vitro or in vivo models for its anti-aging effects?

A4: While in silico studies have shown promising results regarding the inhibitory activity of this compound against MMPs, [] further research is needed to validate these findings through in vitro and in vivo experiments. This would involve testing the compound in cell-based assays using human skin cells or fibroblasts, followed by potential evaluation in animal models to assess its efficacy and safety for anti-aging applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

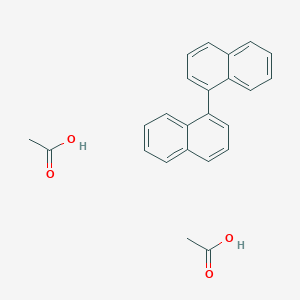

![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)